FL118-14-Propanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: FL118-14-Propanol is synthesized through a series of chemical reactions starting from its parent compound, FL118The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure consistency and safety. The compound is typically produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: FL118-14-Propanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
FL118-14-Propanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including those resistant to conventional therapies.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
FL118-14-Propanol exerts its effects through multiple mechanisms:
Inhibition of Anti-Apoptotic Proteins: It inhibits proteins such as survivin, XIAP, and cIAP2, which are involved in preventing apoptosis (programmed cell death).
Induction of Pro-Apoptotic Proteins: It induces the expression of proteins like Bax and Bim, which promote apoptosis.
Targeting Molecular Pathways: It affects various molecular pathways, including those involving the Bcl-2 family of proteins and the inhibitor of apoptosis (IAP) family
Comparison with Similar Compounds
FL118-14-Propanol is unique compared to other similar compounds due to its specific structural modifications and enhanced therapeutic properties. Similar compounds include:
FL118: The parent compound, known for its anti-tumor effects.
Camptothecin: A natural product with a similar core structure but different functional groups.
Irinotecan and Topotecan: FDA-approved derivatives of camptothecin used in cancer treatment
This compound stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H22N2O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-14-(3-hydroxypropyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C24H22N2O7/c1-2-24(30)16-7-18-21-14(9-26(18)22(28)15(16)10-31-23(24)29)12(4-3-5-27)13-6-19-20(33-11-32-19)8-17(13)25-21/h6-8,27,30H,2-5,9-11H2,1H3/t24-/m0/s1 |
InChI Key |
CUXVKKNRAHURNN-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O |
Origin of Product |
United States |
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